N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
CAS No. |
1021264-06-1 |
|---|---|
Molecular Formula |
C20H16N4O3S3 |
Molecular Weight |
456.55 |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c1-27-14-9-7-12(8-10-14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
FLGSHCWSXKGKLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities based on available research.
1. Chemical Structure and Synthesis
Molecular Formula : C21H18N4O3S3
Molecular Weight : 470.58 g/mol
IUPAC Name : N-[(4-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the thiazolopyrimidine core and proceeds through the introduction of the 4-methoxybenzyl and acetamide groups. Various reagents such as thioamides and aldehydes are employed under controlled conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets like enzymes or receptors. These interactions can modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation .
Antimicrobial Activity
Research indicates that compounds with a similar thiazolopyrimidine structure exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) ranging from 2.3 to 39.8 μmol/ml for various derivatives .
| Compound | MIC (μmol/ml) | MBC (μmol/ml) | Activity |
|---|---|---|---|
| Ampicillin | 24.8 - 74.4 | 37.2 - 124.0 | Reference |
| Streptomycin | 4.3 - 17.2 | 8.6 - 51.6 | Reference |
| N-(4-methoxyphenyl)-... | TBD | TBD | Potential |
Anticancer Activity
Compounds featuring similar moieties have also been investigated for anticancer properties. For example, thiazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
4. Case Studies
In a study focusing on the biological evaluation of thiazolidinone derivatives, several compounds were synthesized and tested for their antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure significantly influenced biological activity .
Another investigation highlighted the synthesis of phenoxy-N-aroylacetamides which exhibited diverse biological activities including antimicrobial and anti-diabetic effects . These findings suggest that structural variations in compounds similar to N-(4-methoxyphenyl)-... can lead to enhanced biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
